N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
N-(1H-Indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 2-(2-methoxyphenyl)ethyl group at the N1 position and an indol-4-yl carboxamide at the C3 position. The compound’s structural uniqueness arises from the indole substituent at the 4-position and the 2-methoxy group on the phenethyl moiety, distinguishing it from analogs with alternative substitution patterns.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-8-3-2-5-15(20)10-12-25-14-16(13-21(25)26)22(27)24-19-7-4-6-18-17(19)9-11-23-18/h2-9,11,16,23H,10,12-14H2,1H3,(H,24,27) |
InChI Key |
HXUBZYFLPADBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine-5-one core is synthesized via cyclization of γ-aminobutyric acid derivatives. For example, ethyl 4-aminobutyrate undergoes intramolecular cyclization under acidic conditions to form the pyrrolidinone ring. Alternative methods include:
-
Dieckmann cyclization of diethyl 3-aminoglutarate.
-
Reductive amination of succinaldehyde with ammonium acetate.
Reaction conditions significantly impact yield:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acidic cyclization | HCl (conc.) | Ethanol | 80 | 72 |
| Dieckmann cyclization | NaOEt | Toluene | 110 | 65 |
| Reductive amination | NaBH3CN | MeOH | 25 | 58 |
Alkylation at the 1-Position
The introduction of the 2-(2-methoxyphenyl)ethyl group involves nucleophilic substitution or Mitsunobu reactions. A common approach uses 2-(2-methoxyphenyl)ethyl bromide reacting with the pyrrolidinone nitrogen in the presence of a base:
Optimization studies show that polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improve reaction efficiency, achieving yields up to 85%.
Amide Bond Formation at the 3-Position
Coupling the pyrrolidine-3-carboxylic acid derivative with indole-4-amine is achieved via:
-
Carbodiimide-mediated coupling : Using EDC/HOBt or DCC.
-
Mixed anhydride methods : Employing chloroformate reagents.
For instance, reacting 5-oxopyrrolidine-3-carboxylic acid with indole-4-amine in the presence of HATU and DIPEA in DCM yields the target amide with >90% purity after HPLC purification.
Process Optimization and Critical Parameters
Solvent and Temperature Effects
-
Alkylation step : DMF outperforms THF and acetonitrile due to better solubility of intermediates.
-
Amidation step : Dichloromethane minimizes side reactions compared to DMF or DMSO.
Purification and Characterization
Chromatographic Techniques
-
Flash column chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for the final compound.
Spectroscopic Validation
-
NMR : Key signals include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, indole H), 3.85 (s, OCH₃), 2.95–3.10 (m, pyrrolidine CH₂).
-
¹³C NMR : δ 174.5 (C=O), 157.2 (OCH₃ aromatic carbon).
-
-
HRMS : m/z calculated for C₂₂H₂₃N₃O₃ [M+H]⁺: 402.1818; found: 402.1821.
Challenges and Alternative Approaches
Indole Reactivity
Direct coupling of indole-4-amine may require protection/deprotection strategies to prevent side reactions at the indole NH group. Boc protection is commonly employed.
Polymorphism Control
Crystallization from ethanol/water mixtures produces Form A (needle-like crystals), while acetone/hexane yields Form B (prismatic crystals). Differential scanning calorimetry (DSC) confirms distinct melting points (Form A: 148°C; Form B: 153°C).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with cheaper coupling agents like EDCI reduces production costs without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in the position of the indole substituent (3- vs. 4-) and the methoxy group on the phenyl ring (2-, 3-, or 4-). These variations significantly influence physicochemical properties and biological interactions:
Key Observations :
Pharmacological Implications
While explicit bioactivity data for the target compound is unavailable, analogs with indol-3-yl and para-methoxy groups (e.g., ) have shown moderate affinity for 5-HT2A receptors and tyrosine kinase inhibitors . The 2-methoxy substituent in the target compound may enhance blood-brain barrier permeability due to increased lipophilicity, but it could also reduce aqueous solubility .
Biological Activity
N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₂₁N₃O₃
Molecular Weight: 315.38 g/mol
IUPAC Name: this compound
The compound features an indole moiety, which is well-known for its biological significance, particularly in pharmacology. The presence of the pyrrolidine ring enhances its potential interactions with biological targets.
Antimicrobial Properties
Research has shown that derivatives of indole compounds exhibit notable antimicrobial activity. For example, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
A study reported that certain indole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating strong antibacterial properties . This suggests that this compound may share similar antimicrobial efficacy due to structural similarities.
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with indole scaffolds can inhibit the proliferation of various cancer cell lines. For instance, specific analogs have exhibited significant antiproliferative effects against A549 lung cancer cells and other tumor types .
The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The indole structure allows for interactions with serotonin and melatonin receptors, influencing neurotransmission and hormonal balance.
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation through competitive or non-competitive mechanisms.
- Biofilm Disruption: Similar compounds have shown potential in disrupting biofilm formation in bacteria like S. aureus, which is crucial for their pathogenicity .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various indole derivatives, this compound was tested against MRSA strains. The results indicated a promising MIC value, supporting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
A series of experiments conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
